

Vildagliptin Reference Standard: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Vildagliptin (Standard)*

Cat. No.: *B1682220*

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This technical guide provides an in-depth overview of the Vildagliptin reference standard for researchers, scientists, and drug development professionals. It covers the fundamental physicochemical properties, mechanism of action, and detailed analytical methodologies, including experimental protocols and quantitative data, to support research and development activities.

Vildagliptin Reference Standard CAS Number: 274901-16-5[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

Vildagliptin, with the chemical name $(-)(2S)-1-[(3\text{-Hydroxytricyclo[3.3.1.1(3,7)]dec-1-yl)amino]acetyl]pyrrolidine-2-carbonitrile$, is an oral antihyperglycemic agent.[\[1\]](#)[\[5\]](#) The reference standard is typically a powder form used for analytical and quality control purposes. [\[1\]](#) Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C17H25N3O2	[1] [4]
Molecular Weight	303.40 g/mol	[1] [4]
pKa	9.03	[6]
Purity (Typical)	≥98%	[1] [4]
Appearance	Powder	[1]

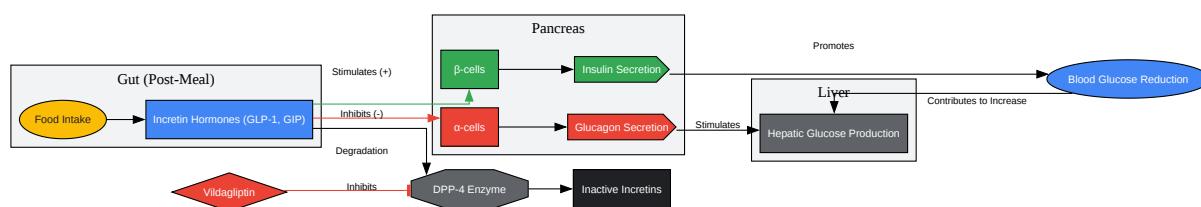
Mechanism of Action: DPP-4 Inhibition

Vildagliptin exerts its therapeutic effect by acting as a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).^{[7][8]} DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).^{[7][9]}

By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP.^{[7][10]} This enhancement of the incretin system leads to:

- Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β -cells to release insulin in response to elevated blood glucose.^{[7][9]}
- Suppression of Glucagon Secretion: Vildagliptin improves the glucose sensitivity of pancreatic α -cells, leading to the suppression of inappropriate glucagon release, particularly in the postprandial state.^{[9][10]}

This dual action on both β -cells and α -cells improves glycemic control without a high risk of hypoglycemia, as the mechanism is glucose-dependent.^{[7][11]}



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Vildagliptin's DPP-4 inhibition pathway.

Analytical Methods and Experimental Protocols

The most common analytical technique for the quantification of Vildagliptin in bulk drug and pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12][13] Other reported methods include UV-Spectrophotometry, HPTLC, and LC-MS.[6][14]

RP-HPLC Methodologies

A variety of RP-HPLC methods have been developed and validated for Vildagliptin analysis. Key parameters from several studies are summarized below for comparison.

Parameter	Method 1	Method 2	Method 3	Method 4
Column	Inertsil C18 (250 x 4.6 mm)	Thermo-hypersil ODS C18	Phenomenex C18 (250 x 4.6 mm, 5 μ m)	C18 (250 x 4.6mm, 5 μ m)
Mobile Phase	Acetonitrile:Phosphate Buffer (60:40), pH 3.6[5]	Methanol:Acetonitrile:Phosphate Buffer, pH 3.5[15]	Methanol:Water (60:40), pH 4.5 (OPA)[15]	Buffer:Acetonitrile (80:20)[16]
Flow Rate	1.0 mL/min[5]	0.8 mL/min[15]	0.8 mL/min[15]	1.1 mL/min[16]
Detection (UV)	215 nm[5]	212 nm[15]	207 nm[15]	210 nm[16]
Retention Time	3.924 min[5]	N/A	N/A	~7.0 min[16]
Linearity Range	N/A	1–14 μ g/mL[15]	N/A	N/A
LOD / LOQ	N/A	N/A	0.98 / 2.98 μ g/mL[15]	N/A

General RP-HPLC Experimental Protocol

This section outlines a generalized, detailed protocol for the quantification of Vildagliptin based on common methodologies.

Objective: To determine the concentration of Vildagliptin in a sample using RP-HPLC with UV detection.

1. Materials and Reagents:

- Vildagliptin Reference Standard (CAS: 274901-16-5)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate or similar buffer salt
- Orthophosphoric Acid (OPA) or Potassium Hydroxide (KOH) for pH adjustment
- Ultrapure Water
- Sample containing Vildagliptin (e.g., tablet dosage form)

2. Instrumentation:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV-Vis detector.
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Analytical balance
- Sonicator
- pH meter
- 0.45 μ m membrane filters

3. Preparation of Solutions:

- Mobile Phase: Prepare a buffer solution (e.g., 10mM phosphate buffer) and adjust the pH to a suitable value (e.g., 3.6-7.0) using OPA or KOH.^{[5][12]} Filter the buffer through a 0.45 μ m filter. Mix the filtered buffer with an organic solvent (e.g., Acetonitrile) in the desired ratio (e.g., 40:60 Buffer:Acetonitrile).^[5] Degas the final mobile phase using sonication or vacuum.

- Standard Stock Solution: Accurately weigh about 10 mg of Vildagliptin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of methanol and water).[16] This yields a concentration of 1000 $\mu\text{g}/\text{mL}$.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution to achieve concentrations within the expected linear range (e.g., 10-100 $\mu\text{g}/\text{mL}$).[13]
- Sample Preparation: For tablet analysis, weigh and crush a number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a single dose (e.g., 50 mg Vildagliptin) and transfer to a volumetric flask. Add diluent, sonicate for 15-20 minutes to ensure complete dissolution, and dilute to volume. Filter the resulting solution through a 0.45 μm syringe filter before injection.[13]

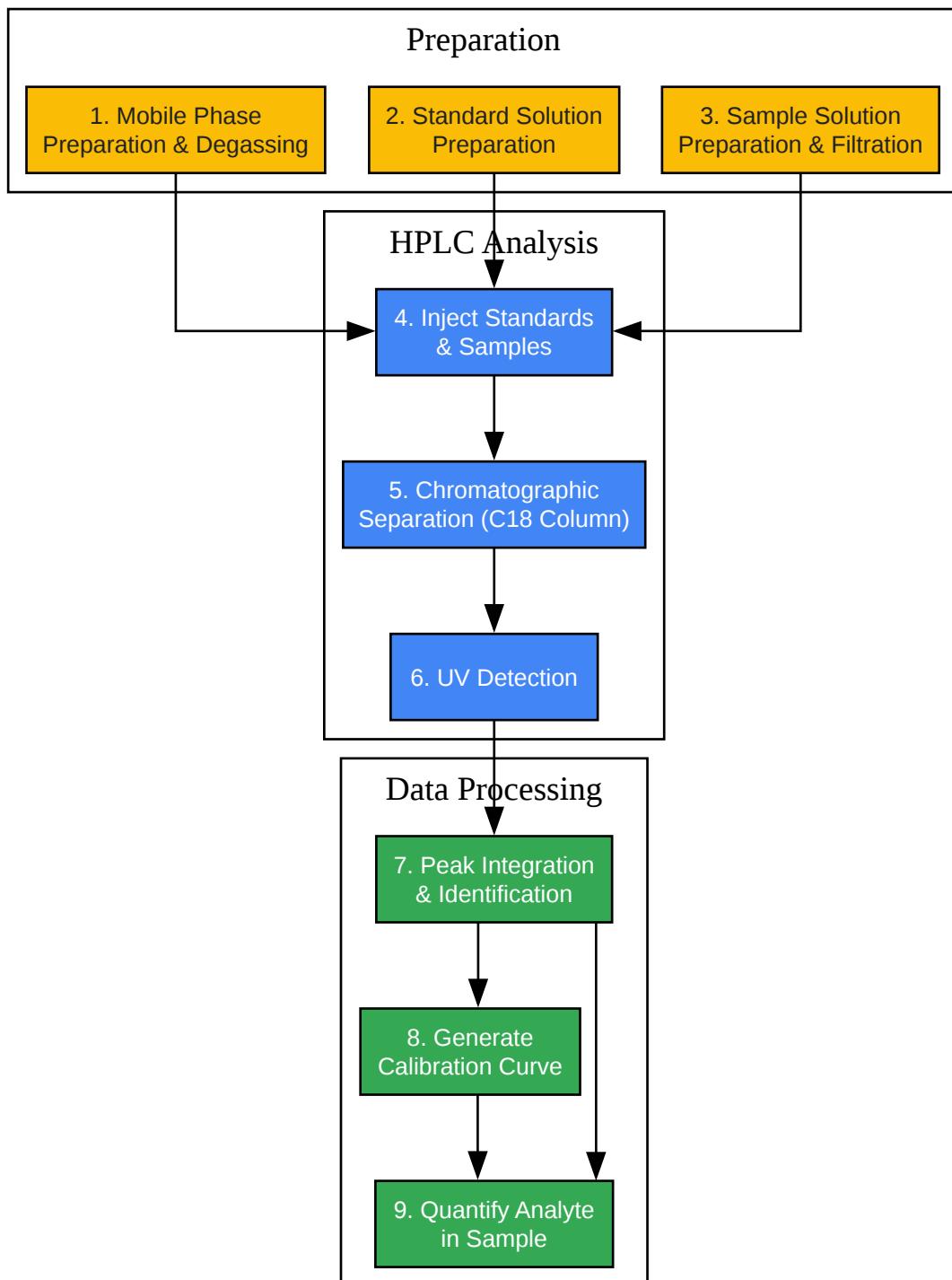
4. Chromatographic Conditions:

- Column: C18 (250 mm x 4.6 mm, 5 μm)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL [16]
- Column Temperature: Ambient or controlled (e.g., 30 °C)
- Detection Wavelength: 210 nm[5][16]
- Run Time: ~10 minutes

5. Analysis and Quantification:

- Inject the blank (diluent), followed by the working standard solutions, to establish system suitability and generate a calibration curve (Peak Area vs. Concentration).
- Inject the prepared sample solutions.
- Identify the Vildagliptin peak in the sample chromatogram by comparing its retention time with that of the standard.

- Calculate the concentration of Vildagliptin in the sample using the regression equation from the calibration curve.



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General workflow for RP-HPLC analysis.

Pharmacokinetic Properties

The pharmacokinetic profile of Vildagliptin has been well-characterized. It is rapidly absorbed after oral administration.

Parameter	Value	Condition	Reference
Tmax (Time to Peak Concentration)	1-2 hours	Oral administration	[8]
Elimination Half-Life (t _{1/2})	~2 hours	Oral administration	[8]
Absorption	Well absorbed orally	N/A	[8]
Metabolism	Extensively in the liver	N/A	[8]
Excretion	Metabolites excreted in urine and feces	N/A	[8]
DPP-4 Inhibition (50 mg dose)	≥80% for 12 hours	Single dose	[17]

Impurities and Reference Standards

The control and monitoring of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Vildagliptin-related compounds, including synthetic intermediates and degradation products, are used for method development, forced degradation studies, and impurity profiling.[18] Reference standards for known impurities, such as Vildagliptin Amide Impurity (Impurity B), are essential for these quality control procedures.[19][20] These standards are supplied with comprehensive analytical data to meet regulatory requirements.[3] [18]

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- To cite this document: BenchChem. [Vildagliptin Reference Standard: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682220#vildagliptin-reference-standard-cas-number\]](https://www.benchchem.com/product/b1682220#vildagliptin-reference-standard-cas-number)

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